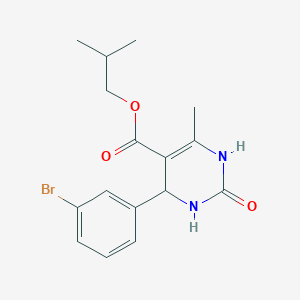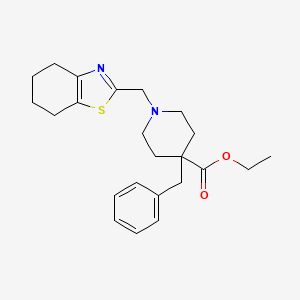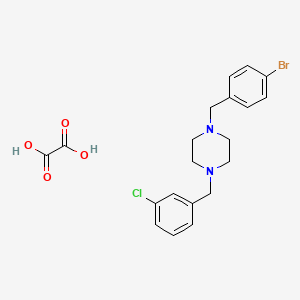![molecular formula C10H18N4S2 B5165237 3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B5165237.png)
3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate, followed by cyclization and dehydration processes . The reaction conditions often require the presence of a base to facilitate the formation of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反応の分析
Types of Reactions
3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms within the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols .
科学的研究の応用
3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
作用機序
The mechanism of action of 3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and dipole interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
3,5-Dipropyl-1,2,4-triazole: Another triazole compound with different alkyl substituents.
Uniqueness
3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione is unique due to its dithione moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
特性
IUPAC Name |
3,7-diethyl-3,7-dimethyl-2,6-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S2/c1-5-9(3)11-7(15)14-10(4,6-2)12-8(16)13(9)14/h5-6H2,1-4H3,(H,11,15)(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZITQXFEGHLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(=S)N2N1C(=S)NC2(C)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5165156.png)
![methyl 1-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolyl}carbonyl)-L-prolinate](/img/structure/B5165161.png)
![2,6-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B5165169.png)

![2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile](/img/structure/B5165184.png)
![[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]methanol](/img/structure/B5165194.png)

![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-methyl-3-nitrobenzamide](/img/structure/B5165214.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)piperazine](/img/structure/B5165215.png)
![2-[2-(4-chlorobenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5165219.png)

![3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5165224.png)
![1'-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5165248.png)
![3-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5165260.png)
